molecular formula C9H5ClN2 B2872060 5-Chloro-1H-indole-2-carbonitrile CAS No. 1374452-17-1

5-Chloro-1H-indole-2-carbonitrile

Cat. No.: B2872060
CAS No.: 1374452-17-1
M. Wt: 176.6
InChI Key: JSXIGJLWKPLXKE-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-2-carbonitrile: is an organic compound belonging to the indole family, characterized by the presence of a chlorine atom at the 5th position and a nitrile group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indole-2-carbonitrile typically involves the reaction of 5-chloroindole with cyanogen bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydrogen atom at the 2nd position with a nitrile group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-1H-indole-2-carbonitrile is used as a building block in the synthesis of more complex indole derivatives.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the interactions of indole compounds with biological targets such as enzymes and receptors .

Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. It serves as a lead compound for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its derivatives are employed in the formulation of specialty chemicals and functional materials .

Comparison with Similar Compounds

  • 5-Chloroindole-2-carboxylic acid
  • 5-Bromo-1H-indole-2-carbonitrile
  • 5-Fluoro-1H-indole-2-carbonitrile

Comparison: 5-Chloro-1H-indole-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

5-chloro-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXIGJLWKPLXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374452-17-1
Record name 5-chloro-1H-indole-2-carbonitrile
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